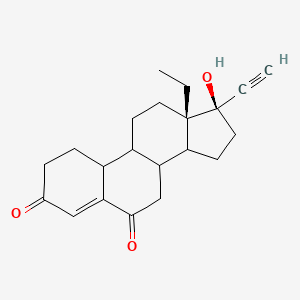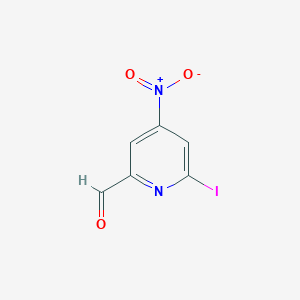
(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid is a specialized amino acid derivative used in various scientific research and industrial applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxy group at the appropriate position on the heptanoic acid chain. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by using continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.
Industry: Employed in the production of specialized polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the overall structure and function of the synthesized peptides.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-Fmoc-2-Amino-6-hydroxyhexanoicacid: Similar structure but with a shorter carbon chain.
(2S)-N-Fmoc-2-Amino-8-hydroxyoctanoicacid: Similar structure but with a longer carbon chain.
(2S)-N-Fmoc-2-Amino-7-hydroxyheptanoicacid: The unique presence of the hydroxy group at the 7th position makes it distinct.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and properties in peptide synthesis and other applications. The presence of the hydroxy group at the 7th position provides specific reactivity and functionality that is not present in similar compounds with different chain lengths or positions of the hydroxy group.
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-hydroxyheptanoic acid |
InChI |
InChI=1S/C22H25NO5/c24-13-7-1-2-12-20(21(25)26)23-22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20,24H,1-2,7,12-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
DJFKBNMAJLLPGT-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCCO)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B14859636.png)
![3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B14859639.png)
![[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14859641.png)
![N-ethyl-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinamine](/img/structure/B14859646.png)
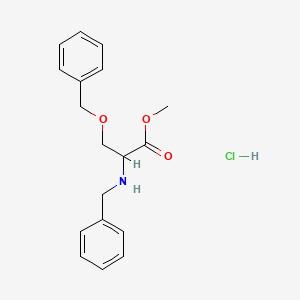
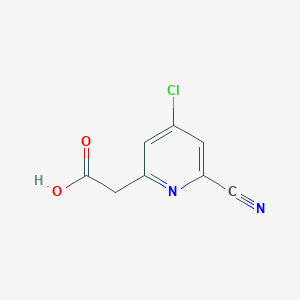
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(prop-2-ynyl)acrylamide](/img/structure/B14859668.png)
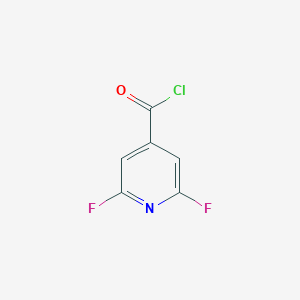
![4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B14859696.png)
![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859700.png)

